Trilepisflavan
CAS No.: 1443218-16-3
Cat. No.: VC0015814
Molecular Formula: C17H18O4
Molecular Weight: 286.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443218-16-3 |
|---|---|
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.327 |
| IUPAC Name | (2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
| Standard InChI | InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1 |
| Standard InChI Key | AMCXSJQLANFRSQ-AWEZNQCLSA-N |
| SMILES | COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC |
| Appearance | Oil |
Introduction
Chemical Structure and Properties
Trilepisflavan, scientifically named (2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a flavan-type compound with defined stereochemistry. Its structural characteristics include a chromen core with specific substituents that contribute to its biological activity.
Basic Information
| Parameter | Value |
|---|---|
| Chemical Name | (2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
| CAS Number | 1443218-16-3 |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Exact Mass | 286.12 |
| PubChem CID | 131848132 |
Physical and Chemical Properties
The physical and chemical characteristics of Trilepisflavan are crucial for understanding its behavior in various environments and potential applications.
| Property | Value |
|---|---|
| Appearance | Typically exists as solid at room temperature |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 454.6±45.0 °C at 760 mmHg |
| Flash Point | 228.7±28.7 °C |
| Vapor Pressure | 0.0±1.2 mmHg at 25°C |
| Index of Refraction | 1.585 |
| LogP | 3.53 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Heavy Atom Count | 21 |
| Complexity | 335 |
| Defined Atom Stereocenter Count | 1 |
Structural Identifiers
Modern chemical research relies on standardized structural identifiers for precise compound identification and database referencing.
| Identifier | Value |
|---|---|
| SMILES | [C@H]1(C2=CC=C(OC)C(OC)=C2)OC2=CC(O)=CC=C2CC1 |
| InChI Key | AMCXSJQLANFRSQ-AWEZNQCLSA-N |
| InChI Code | InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1 |
Natural Source and Isolation
Trilepisflavan was first isolated from Trilepisium madagascariense, a plant species native to tropical and subtropical regions of Africa, providing valuable insight into the compound's natural distribution and ecological significance.
Botanical Source
Trilepisium madagascariense, formerly known as Bosqueia angolensis, is a medium-sized to large tree found in primary or secondary forests throughout tropical and subtropical West and Central Africa, extending southwards to Zimbabwe, Mozambique, and South Africa . The tree produces fruit resembling blue plums or elongated figs, and various parts of the plant have been used in traditional medicine .
Related Compounds
Alongside Trilepisflavan, several other compounds have been isolated from Trilepisium madagascariense:
Biological Activities
Research has demonstrated that Trilepisflavan possesses several notable biological activities, making it a compound of significant pharmacological interest.
Antimicrobial Activity
One of the most well-documented properties of Trilepisflavan is its antimicrobial activity:
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Trilepisflavan shows significant antimicrobial activity against various microorganisms .
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The bioassay-guided fractionation of Trilepisium madagascariense extracts has revealed enhanced antimicrobial activity compared to crude extracts .
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Studies have identified Enterococcus faecalis ATCC 10541 as one of the most sensitive bacterial species to extracts containing Trilepisflavan, with MIC values ranging from 60-780 μg/ml .
Antioxidant Properties
Extracts from Trilepisium madagascariense containing Trilepisflavan have demonstrated antioxidant capabilities:
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The plant extracts show DPPH radical scavenging activity in a concentration-dependent manner .
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Ferric reducing antioxidant properties have been documented, suggesting potential applications in managing oxidative stress .
Structure-Activity Relationships
Understanding the relationship between Trilepisflavan's structure and its biological activities provides valuable insights for developing optimized derivatives with enhanced properties.
Key Structural Features
Several structural elements are believed to contribute to Trilepisflavan's bioactivity:
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The presence of a hydroxyl group at position 7 of the chromen ring system
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The 3,4-dimethoxy substitution pattern on the phenyl ring
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The stereochemistry at position 2 (S-configuration)
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The dihydro-2H-chromen (flavan) core structure
Related Flavans with Similar Activity
Other flavan compounds with structural similarities to Trilepisflavan have shown comparable biological activities:
| Storage Temperature | Storage Duration |
|---|---|
| -20°C (powder) | 3 years |
| 4°C (powder) | 2 years |
| -80°C (in solvent) | 6 months |
| -20°C (in solvent) | 1 month |
Solubility Information
Solubility characteristics are important for experimental design and formulation development:
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Trilepisflavan may dissolve in DMSO in most cases
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Alternative solvents include water, ethanol, or DMF
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For low water solubility compounds, special formulations may be required:
Current Research and Future Perspectives
The unique structural and biological properties of Trilepisflavan have positioned it as a compound of interest for diverse research applications and potential therapeutic development.
Research Trends
Current research on Trilepisflavan is focused on several key areas:
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Development of more potent antimicrobial derivatives to address antibiotic resistance
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Investigation of anticancer mechanisms and optimization of cytotoxic derivatives
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Exploration of structure-activity relationships to develop improved analogues
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Assessment of pharmacokinetic properties and drug delivery systems
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